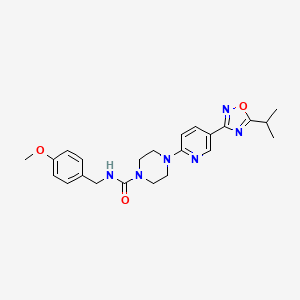

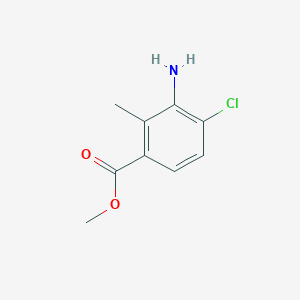

![molecular formula C12H11N3O4 B2397308 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1004194-55-1](/img/structure/B2397308.png)

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms and three carbon atoms in a ring structure . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Pyrazoles are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . For instance, one study reported that the reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For example, in one study, the pyrazolone ring was opened and a compound was formed, which then cyclized to form a pyrazoloquinoline .

Physical And Chemical Properties Analysis

Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .

Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antimicrobial potential of this compound. Derivatives containing the pyrazole ring have demonstrated antibacterial and antimycobacterial effects . For instance, compounds like 1a and 1b exhibited good antimicrobial properties.

- The pyrazole moiety has been associated with antiprotozoal activity. Investigations have focused on its efficacy against parasites. Further studies could explore its potential as an antileishmanial or antimalarial agent .

- Novel nitrogen-rich energetic materials are of interest for various applications. One such compound, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole , was synthesized and characterized. Its single-crystal X-ray analysis revealed intriguing conformational isomerism .

- Computational approaches, such as molecular simulations, have been employed to understand the binding interactions of this compound. For example, a study justified the potent in vitro antipromastigote activity of a specific derivative by analyzing its binding pattern in the active site .

- The imidazole core, to which this compound belongs, plays a crucial role in drug discovery. Researchers have used imidazole derivatives as synthons to develop new drugs. Investigating this compound’s potential in drug design could yield promising results .

- Various synthetic routes exist for imidazole derivatives. Researchers have explored diverse methods to access compounds like 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid . Understanding these synthetic pathways aids in optimizing production and scalability .

Antimicrobial Activity

Antiparasitic Properties

Energetic Materials

Molecular Simulation Studies

Drug Development

Chemical Synthesis Routes

Wirkmechanismus

Target of Action

Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a broad range of biological targets .

Mode of Action

For instance, some imidazole derivatives have shown anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Pharmacokinetics

Similar compounds such as 1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic acid have been reported to have certain properties like solubility in dmso and methanol .

Result of Action

Similar compounds have shown a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Zukünftige Richtungen

Pyrazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications. Future research will likely continue to explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine .

Eigenschaften

IUPAC Name |

2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-8-6-11(15(18)19)13-14(8)7-9-4-2-3-5-10(9)12(16)17/h2-6H,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOOMQZEIOGAFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)

![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)

![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)

![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)